Carbamic acid, ((4-bromo-2-methylphenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
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Overview
Description
Carbamic acid, ((4-bromo-2-methylphenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a complex organic compound with the molecular formula C20H21BrNO3S This compound is known for its unique structure, which includes a benzofuran ring, a brominated phenyl group, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((4-bromo-2-methylphenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester typically involves multiple steps. One common method starts with the bromination of 2-methylphenylthiomethyl carbamate, followed by the esterification with 2,3-dihydro-2,2-dimethyl-7-benzofuranol. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, ((4-bromo-2-methylphenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Carbamic acid, ((4-bromo-2-methylphenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of carbamic acid, ((4-bromo-2-methylphenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves its interaction with specific molecular targets. The brominated phenyl group and the carbamate ester play crucial roles in its biological activity. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, ((4-chloro-2-methylphenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- Carbamic acid, ((4-fluoro-2-methylphenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- Carbamic acid, ((4-iodo-2-methylphenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
Uniqueness
The uniqueness of carbamic acid, ((4-bromo-2-methylphenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester lies in its brominated phenyl group, which imparts distinct chemical and biological properties. Compared to its chloro, fluoro, and iodo analogs, the brominated version exhibits different reactivity and potency in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
50539-75-8 |
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Molecular Formula |
C19H20BrNO3S |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[(4-bromo-2-methylphenyl)sulfanylmethyl]carbamate |
InChI |
InChI=1S/C19H20BrNO3S/c1-12-9-14(20)7-8-16(12)25-11-21-18(22)23-15-6-4-5-13-10-19(2,3)24-17(13)15/h4-9H,10-11H2,1-3H3,(H,21,22) |
InChI Key |
GYCLESUXOHBCRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)SCNC(=O)OC2=CC=CC3=C2OC(C3)(C)C |
Origin of Product |
United States |
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